![molecular formula C7H5BrN2O B13324102 5-Bromo-3-(furan-2-yl)-1H-pyrazole](/img/structure/B13324102.png)
5-Bromo-3-(furan-2-yl)-1H-pyrazole
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Overview
Description
5-Bromo-3-(furan-2-yl)-1H-pyrazole is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a bromine atom at the 5-position and a furan ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(furan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For example, the reaction of hydrazine hydrate with ethyl acetoacetate can yield 3-methyl-1H-pyrazole.
Bromination: The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. This step introduces the bromine atom at the 5-position of the pyrazole ring.
Furan Substitution:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(furan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The bromine atom can be reduced to form 3-(furan-2-yl)-1H-pyrazole.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 3-(furan-2-yl)-1H-pyrazole.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-(furan-2-yl)-1H-pyrazole is a chemical compound with applications in pharmaceutical development and material science . Research indicates its potential as a lead compound in the development of antimicrobial agents.
Antimicrobial Research:
- Several studies explore the antimicrobial potential of pyrazole derivatives, including those containing furan rings . Pyrazole-based compounds have been synthesized and screened for antibacterial and antifungal activities against various strains, including Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermis, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans .
- Specific pyrazole derivatives, such as 5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole, have been synthesized and tested for antimicrobial activity . Antimicrobial activity is influenced by the presence of electron-withdrawing groups such as halogens . For instance, compounds containing fluoro, nitro, chloro, or bromo groups exhibit significant activity . One study identified a compound with a nitro group (R= NO2) as having both antibacterial and antifungal properties .
Synthesis Methods:
- Various methods exist for synthesizing pyrazole derivatives. One approach involves reacting hydrazine hydrate with chalcones in ethanol . The intermediate chalcone is produced through the reaction of acetophenone with furfural aldehyde, also in the presence of ethanol .
5-bromo-1-methyl-1H-pyrazol-3-amine
- 5-bromo-1-methyl-1H-pyrazol-3-amine is a key intermediate in synthesizing phosphatidylinositol-3-kinase (PI3K) inhibitors, which have potential as antitumor drugs . It can also be used to synthesize release-activated calcium channel (CRAC) inhibitors, which are potential treatments for inflammatory conditions like rheumatoid arthritis and asthma . A synthesis method for 5-bromo-1-methyl-1H-pyrazol-3-amine involves using diethyl butynedioate as a raw material, condensing it with methylhydrazine to obtain 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, and then reacting with tribromooxyphosphorus to obtain 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester . The process continues with hydrolysis in sodium hydroxide alcoholic solution to obtain 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, which reacts with azido dimethyl phosphate and tert-butyl alcohol to obtain tert-butyl (5-bromo-1-methyl-1H-pyrazole-3-yl) carbamate, and finally hydrolyzing in trifluoroacetic acid to obtain 5-bromo-1-methyl-1H-pyrazol-3-amine .
Mechanism of Action
The mechanism of action of 5-Bromo-3-(furan-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)-1H-pyrazole: Lacks the bromine atom at the 5-position.
5-Chloro-3-(furan-2-yl)-1H-pyrazole: Contains a chlorine atom instead of a bromine atom at the 5-position.
5-Methyl-3-(furan-2-yl)-1H-pyrazole: Contains a methyl group instead of a bromine atom at the 5-position.
Uniqueness
5-Bromo-3-(furan-2-yl)-1H-pyrazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for the synthesis of various derivatives and for studying structure-activity relationships in medicinal chemistry.
Properties
Molecular Formula |
C7H5BrN2O |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
5-bromo-3-(furan-2-yl)-1H-pyrazole |
InChI |
InChI=1S/C7H5BrN2O/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,(H,9,10) |
InChI Key |
LZXITIGEJMJFNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=C2)Br |
Origin of Product |
United States |
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